2-(2-METHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
2-(2-Methylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is substituted at the 2-position with a 2-methylphenyl group and at the 4-position with a [(4-methylphenyl)methyl]sulfanyl moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (estimated logP ~4.5) and a molecular weight of 345.44 g/mol (C₂₁H₁₉N₃S).
The compound’s design aligns with medicinal chemistry strategies targeting kinase inhibition or metabolic stability, as seen in structurally related pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-7-9-17(10-8-15)14-25-21-20-13-19(23-24(20)12-11-22-21)18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZIMVTAMAVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves the condensation of appropriate pyrazole and pyrazine precursors. One common method involves the reaction of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrazine derivatives . Another approach includes cyclization reactions, ring annulation, and direct C-H arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-METHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound may exert its effects by binding to the active site of CDK2, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally similar pyrazolo[1,5-a]pyrazine derivatives:
*Estimated based on substituent effects. †Predicted using analogous fluorinated compounds.
Key Findings from Comparative Analysis
A. Impact of Substituents on Lipophilicity
- Alkyl vs. Aryl Sulfanyl Groups : Replacement of benzylsulfanyl (logP 4.23) with [(4-methylphenyl)methyl]sulfanyl increases logP (~4.5) due to the additional methyl group enhancing hydrophobicity .
- Fluorinated Derivatives: The 3-fluorobenzylsulfanyl group in slightly lowers logP (4.1) compared to non-fluorinated analogs, likely due to fluorine’s electron-withdrawing effects.
Biological Activity
The compound 2-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific pyrazolo compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antioxidant Activity
Research has shown that pyrazolo compounds exhibit significant antioxidant properties. A study evaluating various pyrazolo[1,5-a]pyrimidines demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in vitro. The total antioxidant capacity was assessed using assays such as DPPH and ABTS radical scavenging tests. The results indicated that compounds similar to 2-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine possess good antioxidant potential, which may contribute to their protective effects against oxidative damage .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of pyrazolo derivatives. For instance, derivatives displaying structural similarities to our compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| 2-(2-Methylphenyl)-... | 0.25 | Staphylococcus aureus |
| Similar Derivative | 0.22 | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrazolo compounds has been extensively studied. A library of pyrazolo derivatives was screened for their ability to inhibit cancer cell proliferation in various human cancer cell lines, including MDA-MB-231 (breast cancer). The results indicated that certain derivatives could significantly reduce cell viability compared to control groups, suggesting a promising avenue for cancer therapeutics .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MDA-MB-231 | 15.0 | 2-(2-Methylphenyl)-... |
| HeLa | 10.5 | Similar Derivative |
The mechanisms underlying the biological activities of pyrazolo compounds are multifaceted:
- Antioxidant Mechanism : Pyrazolo compounds may exert their antioxidant effects by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The antimicrobial activity is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and MAPK pathways.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo compounds in clinical and preclinical settings:
- Case Study on Antioxidant Properties : A study conducted on a series of pyrazolo derivatives demonstrated a marked decrease in lipid peroxidation levels in rat liver homogenates when treated with these compounds.
- Clinical Evaluation for Anticancer Activity : In a phase I trial, a derivative similar to our compound showed promising results in reducing tumor size in patients with advanced solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
